molecular formula C25H26N4O4 B3005861 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 941933-96-6

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B3005861
CAS No.: 941933-96-6
M. Wt: 446.507
InChI Key: AIRBKMIWAUWLJA-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazinone core. Its structure includes a 4-butoxyphenyl substituent at the pyrazolo-pyrazinone position and a 4-methoxyphenyl group on the acetamide moiety. This design combines lipophilic (butoxy) and hydrogen-bonding (methoxy) functionalities, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-3-4-15-33-21-9-5-18(6-10-21)22-16-23-25(31)28(13-14-29(23)27-22)17-24(30)26-19-7-11-20(32-2)12-8-19/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRBKMIWAUWLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O3C_{22}H_{24}N_{4}O_{3}, with a molecular weight of approximately 396.45 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of both butoxy and methoxy groups enhances its lipophilicity and potentially its bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

  • Case Study : A study demonstrated that a related compound induced apoptosis in breast cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. Research suggests that the butoxy and methoxy substituents contribute to free radical scavenging capabilities.

  • Evaluation : In vitro assays revealed that the compound exhibited significant DPPH radical scavenging activity, indicating its potential as an antioxidant agent .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease pathology, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.

  • Findings : The compound demonstrated moderate inhibitory activity against AChE with an IC50 value comparable to known inhibitors . This suggests potential therapeutic applications in cognitive disorders.

Structure-Activity Relationship (SAR)

The biological activity of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide can be correlated with its structural features. The following table summarizes the SAR findings based on various derivatives:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
2-(4-Methoxyphenyl)acetamideC10H13NO2Methoxy group enhances solubilityModerate AChE inhibition
2-(2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamideC14H11FN4O2Fluorine substitution alters activityIncreased anticancer potency
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC25H26N4O5Dimethoxy enhances bioavailabilityEnhanced enzyme inhibition

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Enzyme Interaction : Binding studies suggest that the butoxy and methoxy groups facilitate interactions with active sites of target enzymes, enhancing inhibition efficacy.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyrazolo[1,5-a]pyrazinone scaffold is shared among several analogs (Table 1). Key structural variations occur at two positions:

R1: Substituent on the pyrazolo-pyrazinone ring.

R2 : Substituent on the acetamide nitrogen.

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrazinone Acetamides

Compound Name/ID R1 (Pyrazolo-pyrazinone) R2 (Acetamide) Molecular Weight Key Features Source
Target Compound 4-Butoxyphenyl 4-Methoxyphenyl ~446.45* High lipophilicity (butoxy)
G419-0240 4-Methoxyphenyl 3-Methoxyphenyl 404.42 Ortho-methoxy; reduced lipophilicity
G419-0306 4-Methoxyphenyl N,N-Diethyl 354.41 Aliphatic substituent; increased solubility
Analog () 4-Chlorophenyl Varied alkyl/aryl ~450† Halogen substituent; electron-withdrawing

*Calculated based on molecular formula (C₂₄H₂₄N₄O₄).
†Estimated for analogs in .

Key Structural Insights

  • Lipophilicity : The 4-butoxy group in the target compound enhances lipophilicity compared to methoxy (G419-0240) or chloro () substituents. This may improve membrane permeability but reduce aqueous solubility .
  • Acetamide Substituents : The 4-methoxyphenyl group in the target compound may engage in hydrogen bonding or π-π stacking, whereas N,N-diethyl (G419-0306) introduces steric bulk and lipophilicity .

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